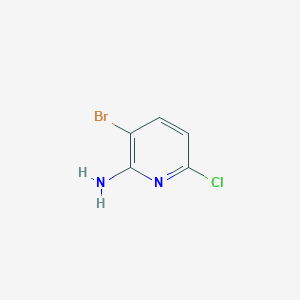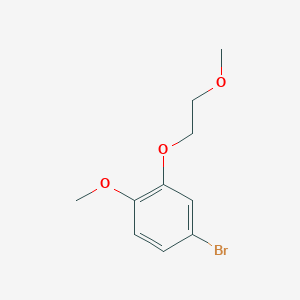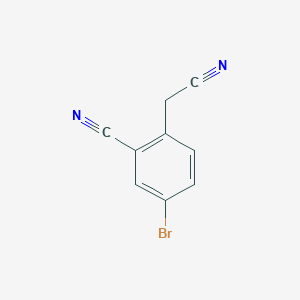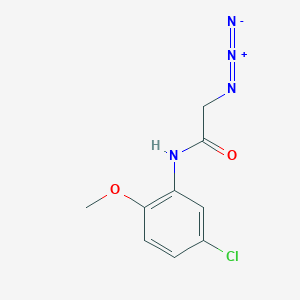
4-Bromo-3-methoxy-2-naphthonitrile
Descripción general
Descripción
4-Bromo-3-methoxy-2-naphthonitrile is a chemical compound with the molecular formula C12H8BrNO. It has a molecular weight of 262.11 . The compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methoxy-2-naphthonitrile consists of a naphthalene ring substituted with a bromo group, a methoxy group, and a nitrile group .Physical And Chemical Properties Analysis
4-Bromo-3-methoxy-2-naphthonitrile has a molecular weight of 262.11 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Green Chemistry and Synthesis
A study discussed the green synthesis of heterocyclic compounds from chalcone derivatives, highlighting the potential for applications in spectrofluorometric characterization and antibacterial activity. The research emphasized the use of microwave irradiation for efficient synthesis, with implications for developing new antibacterial agents and probes for critical micelle concentration determination (Salman A. Khan, 2017).
Organic Synthesis
Another study focused on the practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents. The research highlighted various synthetic procedures and the quest for environmentally benign alternatives to traditional methylating agents, showcasing advancements in synthetic chemistry and environmental considerations (Wei-Ming Xu & Hong-Qiang He, 2010).
Antimicrobial Activities
The synthesis and antimicrobial activities of novel naphtho[2,1-b]pyran, pyrano[2,3-d]pyrimidine, and pyrano[3,2-e][1,2,4]triazolo[2,3-c]-pyrimidine derivatives were explored, indicating the potential of such compounds in developing new antimicrobial agents. This research demonstrates the broad applicability of bromo- and methoxy-substituted naphthalene derivatives in pharmaceutical chemistry (A. Bedair et al., 2001).
Photophysical and Material Science Applications
Research on tuning optical properties and enhancing solid-state emission of poly(thiophene)s through postfunctionalization highlighted the impact of bromo- and methoxy-substituted compounds on material properties. This study underscores the relevance of such compounds in the development of advanced materials with specific optical and photophysical characteristics (Yuning Li et al., 2002).
Electrochemical Applications
The electrochemical bromination of 4-methoxy toluene, resulting in compounds with bromo- and methoxy- substituents, was investigated for its implications in organic synthesis. This study demonstrates the versatility of electrochemical methods in the selective bromination of aromatic compounds, contributing to more efficient synthetic routes (K. Kulangiappar et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-methoxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c1-15-12-9(7-14)6-8-4-2-3-5-10(8)11(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKJLJCVFPDJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxy-2-naphthonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





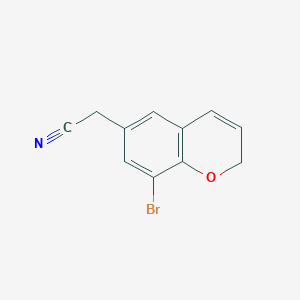


![6-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B1522597.png)
